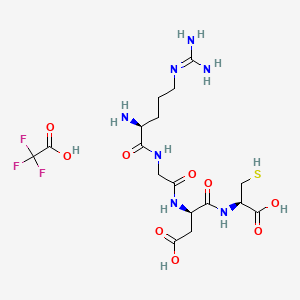

Arg-Gly-Asp-Cys TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arg-Gly-Asp-Cys TFA is a peptide compound known for its role in inhibiting platelet aggregation and fibrinogen binding. It is the binding motif of fibronectin to cell adhesion molecules, making it significant in various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Gly-Asp-Cys TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (Fluorenylmethyloxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis . The process involves:

- Coupling the first amino acid to the resin.

- Removing the Fmoc protecting group.

- Sequentially adding protected amino acids.

- Cleaving the peptide from the resin using trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIPS) and water .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Arg-Gly-Asp-Cys TFA can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can be functionalized by substituting specific amino acids or adding functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides through disulfide bond formation.

Wissenschaftliche Forschungsanwendungen

Arg-Gly-Asp-Cys TFA has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modifications.

Industry: Utilized in the development of biomaterials and drug delivery systems.

Wirkmechanismus

Arg-Gly-Asp-Cys TFA exerts its effects by binding to cell adhesion molecules, specifically integrins. This binding inhibits platelet aggregation and fibrinogen binding, which are crucial steps in blood clot formation . The molecular targets include integrins αvβ3 and αvβ5, which are overexpressed in various cell types, including tumor cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA: A cyclic peptide with high affinity for integrins, used in tumor research.

Arg-Gly-Asp-Ser: Another peptide with similar cell adhesion properties.

Uniqueness

Arg-Gly-Asp-Cys TFA is unique due to its specific sequence and ability to form disulfide bonds, which can enhance its stability and functionality in biological systems. Its role in inhibiting platelet aggregation and promoting cell adhesion makes it a valuable compound in both research and therapeutic applications .

Eigenschaften

Molekularformel |

C17H28F3N7O9S |

|---|---|

Molekulargewicht |

563.5 g/mol |

IUPAC-Name |

(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H27N7O7S.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;3-2(4,5)1(6)7/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);(H,6,7)/t7-,8+,9-;/m0./s1 |

InChI-Schlüssel |

AJFGGKXZCJCXNM-HBJOHWKNSA-N |

Isomerische SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)

![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)

![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)